molecular formula C14H22N2O3 B1400218 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol CAS No. 1353878-24-6

4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

Cat. No.: B1400218
CAS No.: 1353878-24-6
M. Wt: 266.34 g/mol
InChI Key: WBLBTNJLRSTNFA-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C14H22N2O3 and a molecular weight of 266.34 g/mol .

Preparation Methods

The synthesis of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol involves several steps. One common synthetic route includes the reaction of 3,4-dimethoxyaniline with formaldehyde and piperidin-4-ol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the product .

Chemical Reactions Analysis

4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.

Scientific Research Applications

4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.

Comparison with Similar Compounds

4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share a similar piperidine ring structure and are widely used in medicinal chemistry for drug development.

    3,4-Dimethoxyaniline derivatives: These compounds have similar functional groups and are studied for their biological activities and synthetic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-[(3,4-dimethoxyanilino)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-18-12-4-3-11(9-13(12)19-2)16-10-14(17)5-7-15-8-6-14/h3-4,9,15-17H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLBTNJLRSTNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2(CCNCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol
Reactant of Route 2
4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol
Reactant of Route 3
4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol
Reactant of Route 4
4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol
Reactant of Route 5
4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol
Reactant of Route 6
4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

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